molecular formula C9H8O2 B8675832 2-oxo-2-m-tolylacetaldehyde

2-oxo-2-m-tolylacetaldehyde

Cat. No.: B8675832
M. Wt: 148.16 g/mol
InChI Key: DTLVGIKUJXGMCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxo-2-m-tolylacetaldehyde is an organic compound characterized by the presence of a tolyl group attached to a glyoxal moiety The tolyl group is a derivative of toluene, where a methyl group is attached to a benzene ring In this compound, the glyoxal group is bonded to the third carbon of the tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-oxo-2-m-tolylacetaldehyde can be achieved through several methods. One common approach involves the oxidation of 3-tolylacetaldehyde using oxidizing agents such as dimethyl sulfoxide (DMSO) in the presence of oxalyl chloride. This method is efficient and yields high purity this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The choice of oxidizing agents and solvents is crucial to minimize by-products and enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-oxo-2-m-tolylacetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted aromatic compounds .

Mechanism of Action

The mechanism of action of 2-oxo-2-m-tolylacetaldehyde involves its reactivity with nucleophiles due to the presence of the glyoxal group. This reactivity allows it to form covalent bonds with various biological molecules, potentially altering their function. The aromatic ring can also participate in π-π interactions, further influencing its biological activity .

Comparison with Similar Compounds

Uniqueness: 2-oxo-2-m-tolylacetaldehyde is unique due to the specific positioning of the glyoxal group on the third carbon of the tolyl ring, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

IUPAC Name

2-(3-methylphenyl)-2-oxoacetaldehyde

InChI

InChI=1S/C9H8O2/c1-7-3-2-4-8(5-7)9(11)6-10/h2-6H,1H3

InChI Key

DTLVGIKUJXGMCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C=O

Origin of Product

United States

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